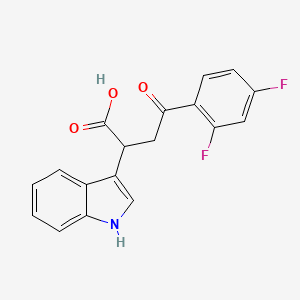

线粒体酸 5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

线粒体酸 5 具有广泛的科学研究应用,包括但不限于:

化学: 用作研究线粒体功能和生物能量学模型化合物。

生物学: 研究其在增强线粒体 ATP 产生和减少活性氧中的作用。

医学: 作为线粒体疾病、杜氏肌营养不良症和帕金森氏病的潜在治疗剂进行探索。

作用机制

线粒体酸 5 通过与线粒体蛋白(特别是线粒体蛋白)结合并调节线粒体内膜组织系统 (MINOS) 来发挥作用。这种相互作用促进了 ATP 合成酶的寡聚化和超复合物的形成,从而导致 ATP 产生增强。 此外,this compound 稳定了线粒体嵴结构并降低了线粒体活性氧水平 .

类似化合物:

吲哚-3-乙酸: this compound 衍生自的母体化合物。

线粒体酸 4: 另一种具有类似线粒体靶向特性的衍生物。

线粒体酸 6: 一种官能团变化相关的化合物

独特性: this compound 的独特性在于它具有增强线粒体 ATP 产生而不增加活性氧产生的能力。 这使其成为线粒体疾病和与线粒体功能障碍相关的其他疾病的治疗应用的有希望的候选者 .

生化分析

Biochemical Properties

Mitochonic acid 5 plays a crucial role in biochemical reactions, particularly in mitochondrial metabolism. It binds to mitochondria and ameliorates renal tubular and cardiac myocyte damage . Mitochonic acid 5 modulates mitochondrial ATP synthesis independently of oxidative phosphorylation and the electron transport chain . It interacts with various enzymes and proteins, including those involved in energy metabolism and oxidative stress regulation .

Cellular Effects

Mitochonic acid 5 has profound effects on various cell types and cellular processes. It protects mouse microglial BV-2 cells against TNFα-induced apoptosis by activating the MAPK–ERK–Yap signaling pathways . This compound influences cell function by enhancing mitophagy, reducing oxidative stress, and improving cellular energy production . Additionally, Mitochonic acid 5 has been shown to ameliorate age-related neuromuscular dysfunction in animal models .

Molecular Mechanism

The molecular mechanism of Mitochonic acid 5 involves its interaction with mitochondrial biomolecules. It regulates mitochondrial ATP synthesis and reduces oxidative stress by enhancing mitophagy . Mitochonic acid 5 activates the MAPK–ERK–Yap signaling pathways, which play a critical role in protecting cells from apoptosis . This compound also modulates the expression of genes involved in mitochondrial homeostasis and energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mitochonic acid 5 change over time. It has been observed to improve renal function in ischemia-reperfusion injury models and cisplatin-induced nephropathy models . The compound’s stability and degradation over time are crucial factors in its long-term effects on cellular function. Mitochonic acid 5 has shown dose-dependent protective effects on cell viability under inflammatory conditions .

Dosage Effects in Animal Models

The effects of Mitochonic acid 5 vary with different dosages in animal models. It has been shown to improve renal function in a dose-dependent manner . High doses of Mitochonic acid 5 may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Mitochonic acid 5 is involved in metabolic pathways related to mitochondrial function. It interacts with enzymes and cofactors that regulate energy metabolism and oxidative stress . This compound modulates mitochondrial ATP synthesis and reduces oxidative stress by enhancing mitophagy . Mitochonic acid 5 also affects metabolic flux and metabolite levels in cells .

Transport and Distribution

Mitochonic acid 5 is transported and distributed within cells and tissues through specific transporters and binding proteins. It accumulates in mitochondria, where it exerts its protective effects . The compound’s localization and accumulation are critical for its function in modulating mitochondrial metabolism and reducing oxidative stress .

Subcellular Localization

Mitochonic acid 5 is primarily localized in mitochondria, where it plays a vital role in regulating mitochondrial function . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the mitochondria . This subcellular localization is essential for its activity and function in protecting cells from oxidative stress and apoptosis .

准备方法

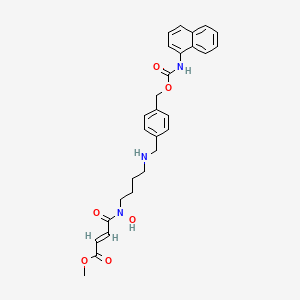

合成路线和反应条件: 线粒体酸 5 通过多步化学过程合成。合成从吲哚-3-乙酸衍生物的制备开始,然后引入二氟苯基。最后一步涉及氧代丁酸部分的形成。 反应条件通常包括使用有机溶剂、催化剂和受控温度设置,以确保高产率和纯度 .

工业生产方法: 虽然this compound 的具体工业生产方法没有被广泛记录,但合成可能涉及大规模有机合成技术。 这些方法将包括使用工业反应器、纯化系统和质量控制措施以大量生产该化合物 .

化学反应分析

反应类型: 线粒体酸 5 主要经历涉及其官能团的反应。这些包括:

氧化: 该化合物可以发生氧化反应,特别是在吲哚部分。

还原: 还原反应可以在氧代丁酸基团上发生。

取代: 二氟苯基可以在特定条件下参与取代反应.

常见试剂和条件:

氧化: 可以使用常见的氧化剂,如高锰酸钾或过氧化氢。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 卤化或硝化试剂可用于取代反应.

主要产物: 从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,氧化可能生成羟基化衍生物,而还原可以生成醇或胺 .

相似化合物的比较

Indole-3-acetic acid: The parent compound from which Mitochonic Acid 5 is derived.

Mitochonic Acid 4: Another derivative with similar mitochondrial targeting properties.

Mitochonic Acid 6: A related compound with variations in the functional groups

Uniqueness: Mitochonic Acid 5 is unique due to its potent ability to enhance mitochondrial ATP production without increasing reactive oxygen species generation. This makes it a promising candidate for therapeutic applications in mitochondrial diseases and other conditions associated with mitochondrial dysfunction .

属性

IUPAC Name |

4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO3/c19-10-5-6-12(15(20)7-10)17(22)8-13(18(23)24)14-9-21-16-4-2-1-3-11(14)16/h1-7,9,13,21H,8H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKQALWNGNLTOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)C3=C(C=C(C=C3)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。